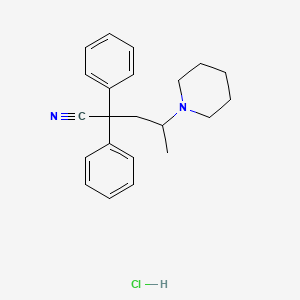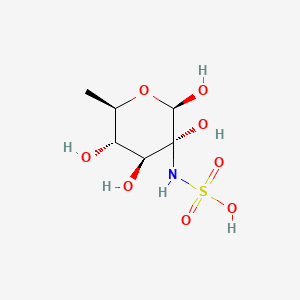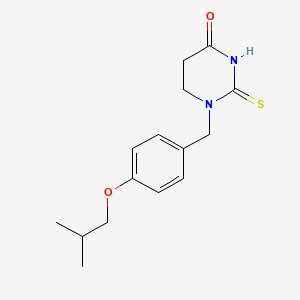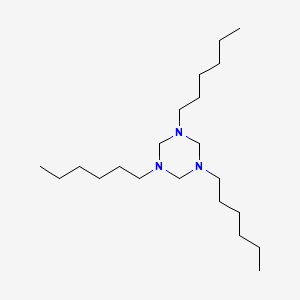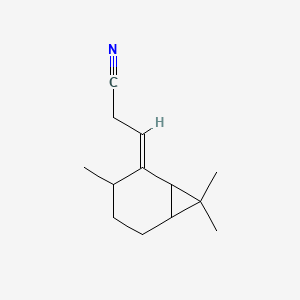
3-(3,7,7-Trimethylbicyclo(4.1.0)hept-2-ylidene)propiononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by its rich rose geranium woody sandalwood odor . This compound is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,7,7-Trimethylbicyclo[4.1.0]heptan-2-ylidene)propanenitrile involves the reaction of 3,7,7-trimethylbicyclo[4.1.0]heptan-2-one with a suitable nitrile source under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,7,7-Trimethylbicyclo[4.1.0]heptan-2-ylidene)propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols, and substitution may yield various substituted nitriles .
Scientific Research Applications
3-(3,7,7-Trimethylbicyclo[4.1.0]heptan-2-ylidene)propanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,7,7-Trimethylbicyclo[4.1.0]heptan-2-ylidene)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-(4,7,7-Trimethylbicyclo[4.1.0]hept-3-ylidene)propiononitrile: This compound has a similar structure but differs in the position of the double bond.
3-(3,7,7-Trimethylbicyclo[4.1.0]hept-2-ylidene)propiononitrile: Another similar compound with slight variations in the molecular structure.
Uniqueness
3-(3,7,7-Trimethylbicyclo[4.1.0]heptan-2-ylidene)propanenitrile is unique due to its specific odor profile and its applications in various fields. Its chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in research and industry .
Properties
CAS No. |
68804-01-3 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
(3E)-3-(3,7,7-trimethyl-2-bicyclo[4.1.0]heptanylidene)propanenitrile |
InChI |
InChI=1S/C13H19N/c1-9-6-7-11-12(13(11,2)3)10(9)5-4-8-14/h5,9,11-12H,4,6-7H2,1-3H3/b10-5+ |
InChI Key |
QPHPMTHPQCNHIQ-BJMVGYQFSA-N |
Isomeric SMILES |
CC\1CCC2C(/C1=C/CC#N)C2(C)C |
Canonical SMILES |
CC1CCC2C(C1=CCC#N)C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


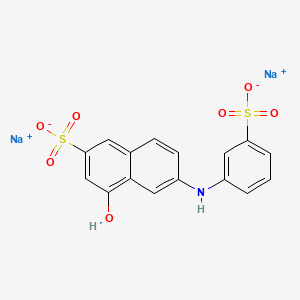




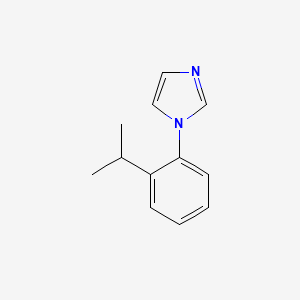

![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)

